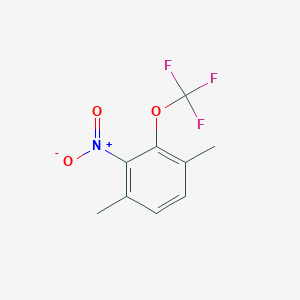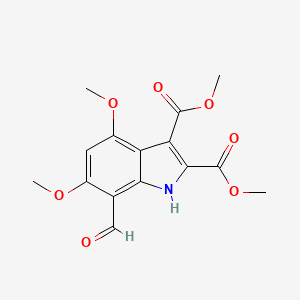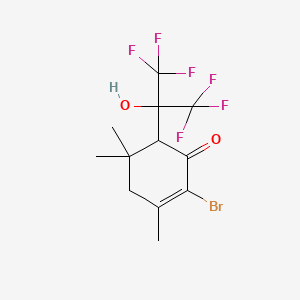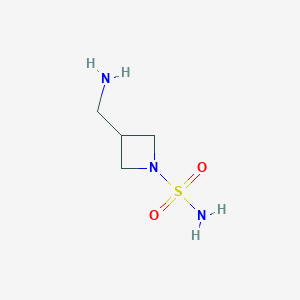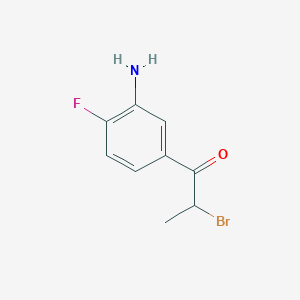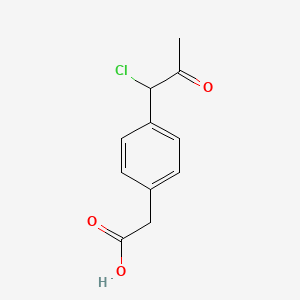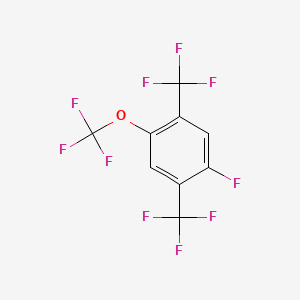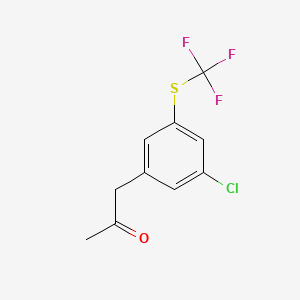
1-(3-Chloro-5-(trifluoromethylthio)phenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloro-5-(trifluoromethylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H8ClF3OS It is characterized by the presence of a chloro group, a trifluoromethylthio group, and a propan-2-one moiety
Méthodes De Préparation
The synthesis of 1-(3-Chloro-5-(trifluoromethylthio)phenyl)propan-2-one typically involves the introduction of the trifluoromethylthio group into the aromatic ring, followed by the addition of the propan-2-one moiety. One common method involves the reaction of 3-chloro-5-(trifluoromethylthio)benzene with propan-2-one under specific conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
1-(3-Chloro-5-(trifluoromethylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.
Applications De Recherche Scientifique
1-(3-Chloro-5-(trifluoromethylthio)phenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-(3-Chloro-5-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The chloro group may participate in electrophilic aromatic substitution reactions, while the propan-2-one moiety can undergo nucleophilic addition reactions .
Comparaison Avec Des Composés Similaires
1-(3-Chloro-5-(trifluoromethylthio)phenyl)propan-2-one can be compared with similar compounds such as:
1-Chloro-1-(3-fluoro-5-(trifluoromethylthio)phenyl)propan-2-one: This compound has a fluoro group instead of a chloro group, which can affect its reactivity and properties.
1-Chloro-3-[2-(trifluoromethyl)phenyl]propan-2-one: This compound lacks the trifluoromethylthio group, resulting in different chemical behavior and applications. The unique combination of the chloro, trifluoromethylthio, and propan-2-one groups in this compound makes it distinct and valuable for various applications.
Propriétés
Formule moléculaire |
C10H8ClF3OS |
|---|---|
Poids moléculaire |
268.68 g/mol |
Nom IUPAC |
1-[3-chloro-5-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H8ClF3OS/c1-6(15)2-7-3-8(11)5-9(4-7)16-10(12,13)14/h3-5H,2H2,1H3 |
Clé InChI |
WTOBADUZFMNNTP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC1=CC(=CC(=C1)Cl)SC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


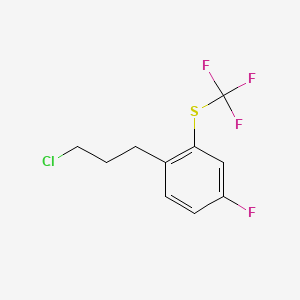
![N-[(E)-Aminomethylidene]formamide](/img/structure/B14064245.png)
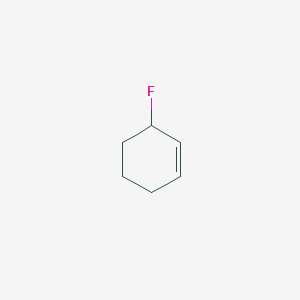
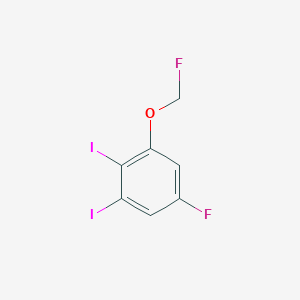
![3-(Benzyloxy)-1-[(4-methoxyphenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B14064264.png)
